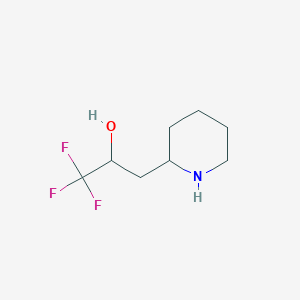

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol” is a chemical compound with the molecular formula C8H14F3NO . It has an average mass of 197.198 Da and a monoisotopic mass of 197.102753 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Fluorinated Heterocycles Synthesis

1,1,1-Trifluoro-3-piperidin-2-ylpropan-2-ol serves as a pivotal building block in the synthesis of fluorinated heterocycles. For example, the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, crucial for pharmaceutical and agrochemical applications, was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, demonstrating the compound's versatility in introducing fluorine atoms into complex molecules (Surmont et al., 2009).

Catalytic Cyclisations

Trifluoromethanesulfonic acid has been utilized as an effective catalyst for cyclisations involving homoallylic sulfonamides, leading to the formation of pyrrolidines and piperidines. This process underscores the role of this compound in facilitating cationic cascades that terminate efficiently, thereby contributing to the formation of polycyclic systems (Haskins & Knight, 2002).

Glycosylation Processes

The compound also finds application in glycosylation processes, where the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showcases a potent methodology for converting thioglycosides to glycosyl triflates. This metal-free activation pathway signifies the compound's utility in synthesizing diverse glycosidic linkages, an essential aspect of carbohydrate chemistry (Crich & Smith, 2001).

Hydrogen Bonding and Oxidative Strength

Investigations into the oxidative strength of hypervalent iodine reagents in hexafluoroisopropan-2-ol (HFIP) solvent have revealed the significance of hydrogen bonding to this compound. This research highlights the solvent's role in enhancing reactivity and stabilizing radical cations, illustrating the compound's contribution to understanding reaction mechanisms and solvent effects in organic synthesis (Colomer et al., 2016).

Trifluoromethoxylation of Alkenes

The development of catalytic trifluoromethoxylation of unactivated alkenes leading to the selective formation of 3-OCF3 substituted piperidines underscores the compound's utility in introducing trifluoromethyl groups into organic molecules. This breakthrough offers a new dimension to the functionalization of alkenes, expanding the toolbox for synthetic organic chemists (Chen, Chen, & Liu, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6-7,12-13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOQJQHIUVDDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)

![4-(2-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2537427.png)

![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)

![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)

![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)